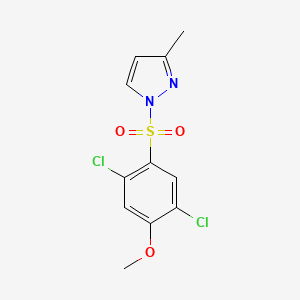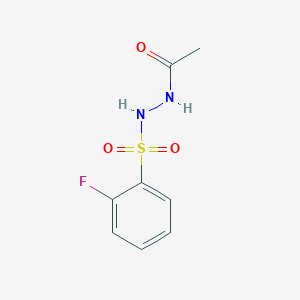
4-(2-hydroxyethyl)-N-(4-methylphenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-hydroxyethyl)-N-(4-methylphenyl)piperazine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(2-hydroxyethyl)-N-(4-methylphenyl)piperazine-1-carboxamide is not fully understood. However, it has been proposed that the compound exerts its effects by modulating the activity of neurotransmitters such as serotonin and dopamine. It has also been suggested that the compound may interact with the endocannabinoid system, which plays a role in pain perception and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-hydroxyethyl)-N-(4-methylphenyl)piperazine-1-carboxamide have been extensively studied. It has been found to exhibit anti-inflammatory and analgesic effects by reducing the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a role in the production of prostaglandins, which are involved in pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(2-hydroxyethyl)-N-(4-methylphenyl)piperazine-1-carboxamide in lab experiments is its high purity and stability. The compound is also readily available and can be synthesized in large quantities. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of 4-(2-hydroxyethyl)-N-(4-methylphenyl)piperazine-1-carboxamide. One direction is to further investigate its potential applications in the treatment of anxiety and depression. Another direction is to study its effects on the endocannabinoid system and its potential applications in the treatment of pain and inflammation. Additionally, the compound could be modified to improve its potency and selectivity towards specific targets. Finally, the development of new synthetic methods for the production of the compound could lead to more efficient and cost-effective production.
Conclusion:
In conclusion, 4-(2-hydroxyethyl)-N-(4-methylphenyl)piperazine-1-carboxamide is a promising compound with potential applications in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new applications for its use.
Méthodes De Synthèse
The synthesis of 4-(2-hydroxyethyl)-N-(4-methylphenyl)piperazine-1-carboxamide involves the reaction of 4-methylphenylpiperazine with ethylene oxide followed by the reaction with isocyanate. The resulting product is then hydrolyzed to obtain the desired compound. This method has been reported in the literature and has been found to yield high purity product.
Applications De Recherche Scientifique
The potential applications of 4-(2-hydroxyethyl)-N-(4-methylphenyl)piperazine-1-carboxamide in medicinal chemistry have been extensively studied. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been shown to have potential applications in the treatment of anxiety and depression. The compound has been tested in vitro and in vivo and has shown promising results.
Propriétés
IUPAC Name |
4-(2-hydroxyethyl)-N-(4-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-12-2-4-13(5-3-12)15-14(19)17-8-6-16(7-9-17)10-11-18/h2-5,18H,6-11H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQWAMOJFHOFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxyethyl)-N-(4-methylphenyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Hydroxy-4-[[(4-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one](/img/structure/B7638046.png)
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-(4-chlorophenyl)acetate](/img/structure/B7638050.png)
![4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B7638061.png)
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,3-diphenylpropanoate](/img/structure/B7638064.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B7638065.png)


![3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7638105.png)


